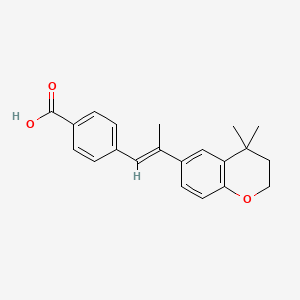
(E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid is an organic compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving an aldehyde and a phenol derivative. This step often requires acidic or basic conditions to facilitate the cyclization.
Introduction of the Propenyl Group: The propenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Attachment of the Benzoic Acid Moiety: The final step involves the esterification or amidation of the chroman derivative with benzoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more sustainable and less toxic are often preferred in industrial settings.
化学反応の分析
Types of Reactions
(E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenyl group to a propyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
Oxidation: Formation of chromanone or benzoic acid derivatives.
Reduction: Formation of (E)-p-(2-(4,4-Dimethylchroman-6-yl)propyl)benzoic acid.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
(E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The chroman ring system is known to interact with free radicals, providing antioxidant effects. Additionally, the compound may inhibit certain enzymes or receptors involved in inflammatory pathways, contributing to its anti-inflammatory properties.
類似化合物との比較
Similar Compounds
Chroman-2-one: A simpler chroman derivative with known antioxidant properties.
4,4-Dimethylchroman: A chroman derivative without the propenyl and benzoic acid groups.
p-(2-(4,4-Dimethylchroman-6-yl)ethyl)benzoic acid: A similar compound with an ethyl group instead of a propenyl group.
Uniqueness
(E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid is unique due to its specific combination of a chroman ring, a propenyl group, and a benzoic acid moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other chroman derivatives.
特性
CAS番号 |
88579-29-7 |
|---|---|
分子式 |
C21H22O3 |
分子量 |
322.4 g/mol |
IUPAC名 |
4-[(E)-2-(4,4-dimethyl-2,3-dihydrochromen-6-yl)prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C21H22O3/c1-14(12-15-4-6-16(7-5-15)20(22)23)17-8-9-19-18(13-17)21(2,3)10-11-24-19/h4-9,12-13H,10-11H2,1-3H3,(H,22,23)/b14-12+ |
InChIキー |
DFQLRIXABZAEHT-WYMLVPIESA-N |
異性体SMILES |
C/C(=C\C1=CC=C(C=C1)C(=O)O)/C2=CC3=C(C=C2)OCCC3(C)C |
正規SMILES |
CC(=CC1=CC=C(C=C1)C(=O)O)C2=CC3=C(C=C2)OCCC3(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



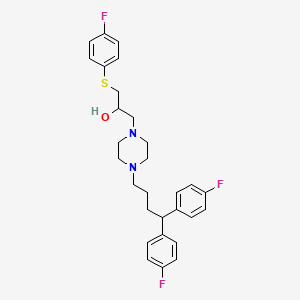
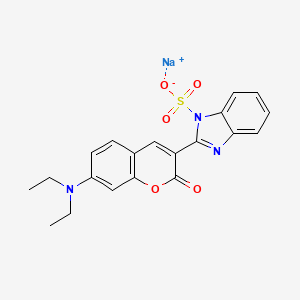

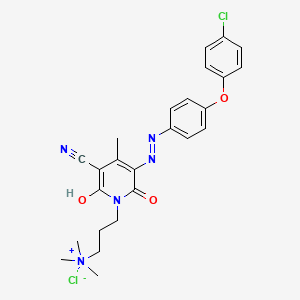
![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)
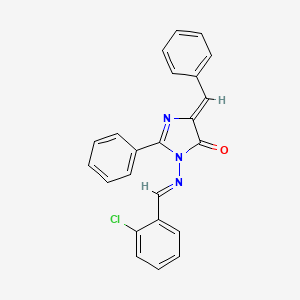


![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)




